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Compound of Interest

Compound Name: Nitric acid

Cat. No.: B089290

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of nitric acid's discovery and the
progression of its synthesis from early alchemical practices to modern industrial-scale
production. This document provides detailed experimental protocols, quantitative data, and
visual representations of key processes to serve as a comprehensive resource for
professionals in the scientific community.

Early Discovery and Alchemical Origins

The history of nitric acid, or aqua fortis ("strong water") as it was known to alchemists, is
rooted in the early days of chemistry. While the exact first isolation is debated, the earliest
documented descriptions are attributed to the 8th-century alchemist Jabir ibn Hayyan (Geber).
[1][2] His work laid the foundation for the synthesis of this crucial mineral acid.

Jabir ibn Hayyan's method involved the dry distillation of a mixture of salts. While his original
texts are complex and often allegorical, the general understanding of his process is the heating
of vitriol (sulfate salts) and saltpeter (potassium nitrate).

A significant advancement in the synthesis of nitric acid came in the 17th century from the
German-Dutch chemist Johann Rudolf Glauber. In 1648, he developed a method to produce
nitric acid by reacting sulfuric acid with potassium nitrate.[1] This method, often referred to as
Glauber's process, represented a more direct and reproducible synthesis.
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Experimental Protocols: Historical Synthesis

Methods
Jabir ibn Hayyan's Method (c. 8th Century)

Objective: To produce aqua fortis (nitric acid) through the distillation of salts.

Materials:

Saltpeter (Potassium Nitrate, KNO3)

Copper Sulfate (Blue Vitriol, CuSOa-5H20) or Iron(ll) Sulfate (Green Vitriol, FeSOa4-7H20)

Alum (Potassium Aluminum Sulfate, KAI(SOa4)2:12H20)

Alembic or retort for distillation

Heating source (charcoal fire)

Receiving vessel

Methodology:

o A mixture of saltpeter, vitriol, and alum was prepared. The exact ratios used by Jabir ibn
Hayyan are not definitively known and were likely variable.

e The mixture was placed in the body of an alembic or retort.

e The apparatus was sealed to prevent the escape of vapors.

e The mixture was heated strongly over a fire.

» The vapors produced were condensed in the head of the alembic or the neck of the retort
and collected in a receiving vessel.

e The resulting liquid was a dilute and often impure form of nitric acid, contaminated with
other volatile compounds.
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Note: The alchemical texts describing these procedures are often symbolic and lack the precise
measurements and conditions expected in modern scientific protocols. The product would have
been a mixture of nitric acid and other volatile acids, with the concentration and purity being
highly dependent on the specific materials and conditions used.

Glauber's Synthesis (1648)

Objective: To synthesize nitric acid by the reaction of sulfuric acid and potassium nitrate.

Materials:

Potassium Nitrate (Saltpeter, KNO3)

Concentrated Sulfuric Acid (H2SOa)

Glass retort

Receiving flask, cooled

Heating source (sand bath or oil bath)
Methodology:
e Potassium nitrate is placed in a glass retort.

o Concentrated sulfuric acid is carefully added to the potassium nitrate. An equimolar ratio is
the theoretical ideal.

e The retort is gently heated using a sand or oil bath. The reaction proceeds according to the
following equation: KNOs3(s) + H2SOa4(l) - KHSOa4(s) + HNOs(Qg)

e The nitric acid vaporizes and is distilled over into a cooled receiving flask.

e The condensed liquid is concentrated nitric acid. The color of the acid is often yellow to
reddish-brown due to the presence of dissolved nitrogen dioxide (NO2z), which forms from the
thermal decomposition of some of the nitric acid.

Industrial Synthesis of Nitric Acid
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The industrial revolution and the increasing demand for nitrogen-based compounds for
fertilizers and explosives spurred the development of large-scale nitric acid production
methods.

The Birkeland-Eyde Process (1903)

Developed by Norwegian industrialist and scientist Kristian Birkeland and his business partner
Sam Eyde, this process, also known as the arc process, was the first successful industrial
method for nitrogen fixation.[3] It utilized the vast hydroelectric power resources in Norway to
produce nitric acid from atmospheric nitrogen.

Process Description:

» Nitrogen Fixation: Air is passed through a powerful electric arc. The high temperature of the
arc (over 3000 °C) causes atmospheric nitrogen (N2) and oxygen (O2) to react and form nitric
oxide (NO).

» Oxidation: The hot nitric oxide is then cooled, and it reacts with the remaining oxygen in the
air to form nitrogen dioxide (NO2).

» Absorption: The nitrogen dioxide is then passed through absorption towers where it reacts
with water to form nitric acid (HNOs) and nitrous acid (HNO2). The nitrous acid is then
further oxidized to nitric acid.

The Birkeland-Eyde process was highly energy-intensive, consuming approximately 15 MWh
per ton of nitric acid produced.[1]

The Ostwald Process (1902)

Developed by the German chemist Wilhelm Ostwald, this process revolutionized nitric acid
production due to its higher efficiency compared to the Birkeland-Eyde process.[2] It remains
the primary method for industrial nitric acid synthesis today. The process is typically integrated
with the Haber-Bosch process, which provides the necessary ammonia feedstock.

Process Description: The Ostwald process consists of three main stages:

o Catalytic Oxidation of Ammonia: A mixture of ammonia (NHs) and air is passed over a
platinum-rhodium catalyst gauze at high temperatures (around 850-900 °C) and pressures
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(4-10 atm). The ammonia is oxidized to form nitric oxide (NO) and water.

» Oxidation of Nitric Oxide: The hot nitric oxide gas is cooled and then mixed with more air. It is

further oxidized to nitrogen dioxide (NO2).

» Absorption of Nitrogen Dioxide: The nitrogen dioxide is then fed into an absorption tower

where it reacts with water to produce nitric acid. The nitric oxide produced in this step is

recycled back to the previous stage to be re-oxidized.

The initial product is a dilute nitric acid solution (around 60-68% by mass), which can be

further concentrated by distillation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the industrial synthesis of

nitric acid.

Table 1: Birkeland-Eyde Process - Operating Conditions and Yields

Parameter

Value

Reaction Temperature

> 3000 °C

Reactants

Atmospheric Nitrogen (N2), Atmospheric Oxygen
(02)

Primary Product

Nitric Oxide (NO)

Final Product

Nitric Acid (HNOs)

Typical HNOs Concentration

40-50%

Energy Consumption

~15 MWh per ton of HNOs

Table 2: Ostwald Process - Operating Conditions and Yields
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Stage Parameter Value

1. Ammonia Oxidation Catalyst 90% Platinum, 10% Rhodium
Temperature 850 - 900 °C

Pressure 4 -10 atm

Conversion Efficiency > 95%

2. Nitric Oxide Oxidation Temperature Cooled to ~50 °C

3. Absorption Final HNOs Concentration 60 - 68%

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the
historical and industrial nitric acid synthesis processes.
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Industrial Processes

Early Discoveries Birkeland-Eyde Process (1903)
Johann Rudolf Glauber (1648) Electric Arc
Sulfuric Acid + Saltpeter
Ostwald Process (1902)
Catalytic Oxidation of Ammonia

Jabir ibn Hayyan (c: 8th Century) I\ el

Distillation of Salts

Potassium Nitrate (KNO3)
+

Concentrated Sulfuric Acid (H2S0a4)

Heating in Retort

A
Distillation and Condensation [Potassium Bisulfate (KHSOa))

Concentrated Nitric Acid (HNO3)
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@ Arc (> 3000 °C)

Nitric Oxide (NO) Formation

Cooling & Oxidation

Nitrogen Dioxide (NOz2) Formation

Absorption in Water

Nitric Acid (HNOs)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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